molecular formula C19H21N5O B2687796 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea CAS No. 2034523-21-0

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea

Cat. No.: B2687796
CAS No.: 2034523-21-0
M. Wt: 335.411
InChI Key: AERWOUOPWRNOEN-UHFFFAOYSA-N
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Description

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in understanding drug metabolism and potential drug-drug interactions. The selectivity of such inhibitors aids in deciphering the involvement of specific CYP isoforms in the metabolism of various drugs. For instance, compounds similar to the one could be investigated for their inhibitory effects on CYP enzymes, contributing to safer drug development and minimizing adverse interactions (Khojasteh et al., 2011).

Heterocyclic Chemistry and Coordination Compounds

Heterocyclic compounds, including pyrazolo[3,4-b]pyridines, have shown significant variability in their chemistry and properties, offering valuable insights into coordination chemistry. These compounds form complex structures with metals, exhibiting unique spectroscopic, magnetic, and electrochemical properties. This area of research highlights the potential of heterocycles in developing new materials and catalysts (Boča et al., 2011).

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine has emerged as a versatile scaffold in the design of kinase inhibitors, with applications ranging from cancer therapy to the treatment of other diseases. The ability of this scaffold to interact with kinases in multiple binding modes makes it a valuable tool in medicinal chemistry and drug design (Wenglowsky, 2013).

Metabotropic Glutamate Receptor Subtype 5 Antagonists

Research on mGluR5 antagonists, including compounds structurally related to the one , suggests their utility in neurodegeneration, addiction, anxiety, and pain management. These findings underline the significance of exploring heterocyclic compounds as therapeutic agents (Lea & Faden, 2006).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold exhibits a broad range of medicinal properties, from anticancer to anti-inflammatory activities. This review emphasizes the scaffold's potential in drug discovery, encouraging further exploration of its pharmacological applications (Cherukupalli et al., 2017).

Properties

IUPAC Name

1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-24-14-17(13-23-24)18-8-7-16(11-21-18)12-22-19(25)20-10-9-15-5-3-2-4-6-15/h2-8,11,13-14H,9-10,12H2,1H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERWOUOPWRNOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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